molecular formula C14H10FNO4 B6393026 3-(3-Fluoro-5-methoxycarbonylphenyl)isonicotinic acid CAS No. 1261930-87-3

3-(3-Fluoro-5-methoxycarbonylphenyl)isonicotinic acid

Cat. No.: B6393026
CAS No.: 1261930-87-3
M. Wt: 275.23 g/mol
InChI Key: PMHFSLAZNGHWAT-UHFFFAOYSA-N
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Description

3-(3-Fluoro-5-methoxycarbonylphenyl)isonicotinic acid is a chemical compound that belongs to the class of isonicotinic acids It is characterized by the presence of a fluorine atom and a methoxycarbonyl group attached to a phenyl ring, which is further connected to an isonicotinic acid moiety

Properties

IUPAC Name

3-(3-fluoro-5-methoxycarbonylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c1-20-14(19)9-4-8(5-10(15)6-9)12-7-16-3-2-11(12)13(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHFSLAZNGHWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=C(C=CN=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90688134
Record name 3-[3-Fluoro-5-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261930-87-3
Record name 4-Pyridinecarboxylic acid, 3-[3-fluoro-5-(methoxycarbonyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261930-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[3-Fluoro-5-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-5-methoxycarbonylphenyl)isonicotinic acid typically involves multiple steps. One common approach is to start with the preparation of 3-fluoro-5-methoxycarbonylphenylboronic acid, which can be synthesized through the reaction of 3-fluoro-5-methoxycarbonylphenyl bromide with a boronic acid reagent under Suzuki-Miyaura coupling conditions . The resulting boronic acid intermediate is then subjected to further reactions to introduce the isonicotinic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of appropriate solvents, catalysts, and temperature control to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-5-methoxycarbonylphenyl)isonicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The fluorine atom and methoxycarbonyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halides, amines, or organometallic compounds can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(3-Fluoro-5-methoxycarbonylphenyl)isonicotinic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound can be used in the study of biological systems, including enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-5-methoxycarbonylphenyl)isonicotinic acid involves its interaction with specific molecular targets. The fluorine atom and methoxycarbonyl group can influence the compound’s binding affinity and selectivity for these targets. The isonicotinic acid moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-5-methoxycarbonylphenylboronic acid: This compound is a precursor in the synthesis of 3-(3-Fluoro-5-methoxycarbonylphenyl)isonicotinic acid and shares similar structural features.

    Isonicotinic acid: A simpler analog that lacks the fluorine and methoxycarbonyl groups, used in various chemical and biological applications.

    3-Fluoro-5-methylphenylboronic acid: Another related compound with a methyl group instead of a methoxycarbonyl group.

Uniqueness

3-(3-Fluoro-5-methoxycarbonylphenyl)isonicotinic acid is unique due to the combination of its fluorine atom, methoxycarbonyl group, and isonicotinic acid moiety. This combination imparts specific chemical and biological properties that are not present in simpler analogs. The presence of the fluorine atom can enhance the compound’s stability and binding affinity, while the methoxycarbonyl group can influence its solubility and reactivity.

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